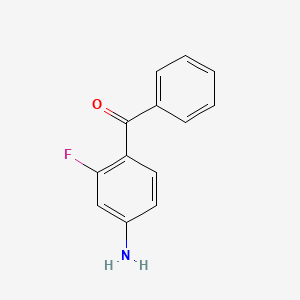

4-Amino-2-fluorobenzophenone

説明

Significance as a Synthetic Building Block

The utility of 4-Amino-2-fluorobenzophenone as a synthetic building block stems from the distinct reactivity of its constituent functional groups. The benzophenone (B1666685) structure itself is a common scaffold in medicinal chemistry, and the presence of the amino and fluoro substituents enhances its versatility.

Amino Group: The primary amine group serves as a versatile handle for a wide array of chemical reactions. It can act as a nucleophile, undergo diazotization, or be used to form amides, sulfonamides, and imines. This functionality is crucial for introducing new molecular fragments or for constructing heterocyclic ring systems.

Fluorine Atom: The fluorine substituent significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. In the context of pharmaceutical development, the incorporation of fluorine can lead to improved drug efficacy and pharmacokinetic profiles. The fluorine atom can also modulate the reactivity of the aromatic ring.

Ketone Carbonyl Group: The ketone moiety provides another reactive site for nucleophilic addition reactions, allowing for the extension of the carbon skeleton or the introduction of new functional groups, such as alcohols or alkenes.

The combination of these features in a single molecule allows synthetic chemists to employ this compound in diverse synthetic strategies to create a range of complex target molecules.

Strategic Importance in Intermediates Synthesis

The strategic value of this compound is most evident in its role as a key intermediate in the synthesis of high-value chemical entities, particularly active pharmaceutical ingredients (APIs). An industrial synthesis for the compound has been developed, which involves the reaction of benzoic acid and 3-fluoroaniline (B1664137) in the presence of polyphosphoric acid. prepchem.com

Detailed Research Findings: Role in Pharmaceutical Synthesis

| Intermediate | End Product Application | Synthesis Detail | Source |

| This compound | Pharmaceutical Chemistry | Serves as a key intermediate in the synthesis of specific therapeutic agents. vulcanchem.com | vulcanchem.com |

Structure

3D Structure

特性

分子式 |

C13H10FNO |

|---|---|

分子量 |

215.22 g/mol |

IUPAC名 |

(4-amino-2-fluorophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H10FNO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |

InChIキー |

ZLEFKGAGSCJDBB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N)F |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 4 Amino 2 Fluorobenzophenone

Established Synthetic Pathways and Mechanistic Considerations

Established synthetic pathways for 4-Amino-2-fluorobenzophenone are primarily centered around building the benzophenone (B1666685) core and then introducing or revealing the amino group at the desired position. These methods are characterized by multi-step sequences that leverage classical organic reactions.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone reaction for forming the carbon-carbon bond that creates the benzophenone structure. This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst.

One prominent synthetic route begins with phthalic anhydride and fluorobenzene (B45895). google.com This method involves a multi-step process that culminates in the target molecule.

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | Phthalic anhydride, Fluorobenzene | Aluminum trichloride (B1173362) (AlCl₃), 55-70°C | 2-(4-fluorobenzoyl)benzoic acid | 97.2% |

| 2 | 2-(4-fluorobenzoyl)benzoic acid | Thionyl chloride, Toluene, DMF; then Ammonia (B1221849) | 2-(4-fluorobenzoyl)benzamide (B1391203) | - |

| 3 | 2-(4-fluorobenzoyl)benzamide | Hofmann Degradation | This compound | - |

| Overall | >78.6% |

An alternative and more direct approach utilizes o-phthalimide as a starting material. google.com This method streamlines the synthesis by reducing the number of intermediate steps.

In this pathway, o-phthalimide undergoes a Friedel-Crafts reaction directly with fluorobenzene. This reaction yields 2-(4-fluorobenzoyl)benzamide, the same intermediate produced in the phthalic anhydride route. google.com This intermediate is then subjected to Hofmann degradation to produce the final this compound. The primary advantage of this method is its shorter reaction period and high conversion rate, leading to a product with a purity greater than 99%. google.com

| Step | Reactants | Reaction Type | Product |

| 1 | o-Phthalimide, Fluorobenzene | Friedel-Crafts Reaction | 2-(4-fluorobenzoyl)benzamide |

| 2 | 2-(4-fluorobenzoyl)benzamide | Hofmann Degradation | This compound |

A third major pathway employs o-nitrobenzoic acid as the starting material. This route introduces the nitrogen functionality at the beginning of the sequence in the form of a nitro group, which is later reduced.

The synthesis begins with the conversion of o-nitrobenzoic acid into its more reactive acyl chloride derivative, o-nitrobenzoyl chloride, often using reagents like trichloromethyl carbonate. scispace.com This acyl chloride then reacts with fluorobenzene in a Friedel-Crafts acylation reaction, catalyzed by aluminum trichloride, to form 2-nitro-4'-fluorobenzophenone. scispace.compatsnap.com The final step is the reduction of the nitro group to an amino group, yielding this compound. scispace.com This method is noted for its use of readily available starting materials and suitability for industrial production. scispace.com

| Step | Starting Material | Reaction Sequence | Intermediate/Product |

| 1 | o-Nitrotoluene | Oxidation | o-Nitrobenzoic acid |

| 2 | o-Nitrobenzoic acid | Acylating Chlorination (e.g., with trichloromethyl carbonate) | o-Nitrobenzoyl chloride |

| 3 | o-Nitrobenzoyl chloride | Friedel-Crafts reaction with fluorobenzene (AlCl₃ catalyst) | 2-Nitro-4'-fluorobenzophenone |

| 4 | 2-Nitro-4'-fluorobenzophenone | Hydrogen Reduction | This compound |

Hofmann Degradation in Aminobenzophenone Synthesis

The Hofmann degradation, also known as the Hofmann rearrangement, is a critical step in the synthetic routes that start from phthalic anhydride or o-phthalimide. google.comgoogle.com This reaction converts a primary amide into a primary amine with one less carbon atom. chemistnotes.comslideshare.net

The mechanism begins with the deprotonation of the primary amide, 2-(4-fluorobenzoyl)benzamide, by a base, followed by reaction with a halogen (typically bromine) to form an N-bromoamide intermediate. chemistnotes.com Further deprotonation by the base leads to an unstable anion that rearranges, with the aryl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. chemistnotes.comchem-station.com This isocyanate is then hydrolyzed in the aqueous basic solution to yield the primary amine, this compound, and carbonate. slideshare.net The conditions for this reaction must be carefully controlled, particularly the molar ratio of the amide to the base, to ensure high conversion and product quality. google.com

Reduction of Nitrobenzophenone Precursors

The reduction of a nitro group to a primary amine is the final and crucial step in the synthetic pathway starting from o-nitrobenzoic acid. scispace.compatsnap.com This transformation is a common and well-established procedure in organic synthesis.

The precursor, 2-nitro-4'-fluorobenzophenone, is converted to this compound through the reduction of the nitro group (-NO₂). A widely used method for this reduction is catalytic hydrogenation. scispace.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). google.com The reaction is generally clean and efficient, providing the desired amine in high yield. Other reducing agents can also be employed, but catalytic hydrogenation is often preferred for its environmental friendliness and high selectivity.

| Precursor | Reaction | Reagents | Product |

| 2-Nitro-4'-fluorobenzophenone | Reduction | Hydrogen, Catalyst (e.g., Pd/C) | This compound |

Novel and Optimized Synthetic Strategies

Recent innovations in synthetic organic chemistry have led to the development of more sophisticated and efficient routes for the production of aminobenzophenone derivatives. These strategies often employ advanced catalytic systems to achieve high yields and selectivity under milder conditions.

An efficient, three-step pathway for synthesizing aminobenzophenone derivatives using copper(II) triflate (Cu(OTf)₂) as a catalyst has been developed. researchgate.netresearchgate.net This method is a significant improvement over classical Friedel-Crafts reactions that often require harsh conditions and stoichiometric amounts of Lewis acids. The synthesis begins with the N-acylation of an aniline (B41778) derivative, followed by a Cu(OTf)₂-catalyzed Friedel-Crafts benzoylation, and concludes with the hydrolysis of the amide to yield the final aminobenzophenone product. researchgate.netresearchgate.net

Detailed research findings indicate that the reaction conditions are crucial for achieving high yields. The presence of electron-withdrawing groups on the aniline substrate, such as chlorine, necessitated higher temperatures and longer reaction times. researchgate.net Conversely, the benzoylation generally proceeded with good yields and high selectivity for the para-position relative to the amide group. researchgate.netresearchgate.net Ortho-substituted products were obtained in lower yields, which is likely attributable to steric hindrance. researchgate.netresearchgate.net

Table 1: Effect of Various Metal Triflates on Friedel-Crafts Benzoylation Interactive data table based on research findings. researchgate.net

| Entry | Metal Triflate | Total Yield (%) | Ortho/Para Selectivity |

| 1 | Cu(OTf)₂ | 68 | 20/80 |

| 2 | Y(OTf)₃ | 34 | 17/83 |

| 3 | In(OTf)₃ | 64 | 28/72 |

| 4 | La(OTf)₃ | 40 | 16/84 |

| 5 | Bi(OTf)₃ | 57 | 20/80 |

While established palladium-catalyzed methods for the direct synthesis of this compound are not extensively documented, a conceptual exploration of potential routes is warranted based on palladium's versatility in cross-coupling reactions. Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govorganic-chemistry.org

A hypothetical approach could involve a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki or Hiyama coupling could be envisioned between an appropriately substituted arylboronic acid (or organosilane) and an aryl halide. organic-chemistry.org One could conceptualize a route starting with a protected 3-fluoroaniline (B1664137) derivative, which is then subjected to a directed ortho-metalation followed by a palladium-catalyzed coupling with a benzoyl-containing partner.

Another plausible, though conceptual, pathway is a Buchwald-Hartwig amination. This reaction is a powerful tool for forming carbon-nitrogen bonds. nih.gov A potential synthetic strategy could involve the palladium-catalyzed coupling of 2-fluoro-4-bromobenzophenone with a protected ammonia equivalent, followed by deprotection to yield the target this compound. The success of such a route would be highly dependent on the choice of ligands, reaction conditions, and the relative reactivity of the C-F and C-Br bonds. These conceptual routes, grounded in the well-established power of palladium catalysis, offer promising avenues for future research and development. nih.govorganic-chemistry.org

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates. The focus is on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A significant advantage of the copper triflate-catalyzed Friedel-Crafts benzoylation is that it can be performed under solvent-free conditions. researchgate.netresearchgate.net This approach is environmentally friendly as it eliminates the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. researchgate.net The reaction mixture, consisting of the acylanilide substrate and the copper triflate catalyst, is heated directly, leading to a more efficient and atom-economical process. researchgate.netresearchgate.net The absence of a solvent simplifies the work-up procedure and reduces chemical waste, aligning perfectly with the goals of green chemistry. researchgate.netrsc.org

Table 2: Comparison of Heating Methods in Friedel-Crafts Benzoylation Illustrative data based on described enhancements. researchgate.netresearchgate.net

| Heating Method | Reaction Time | Key Advantage |

| Conventional Heating | ~2 hours | Standard, well-established |

| Microwave Irradiation | Significantly shorter | Rapid heating, reduced time, improved efficiency |

Green Chemistry Approaches in this compound Production

Comparative Analysis of Synthetic Efficiency and Selectivity

The synthesis of this compound, a crucial intermediate in various chemical industries, can be achieved through several distinct methodologies. An analysis of these methods reveals significant differences in their efficiency, scalability, and the purity of the final product. Key approaches include a multi-step synthesis starting from o-nitrotoluene, and a process involving a Friedel-Crafts reaction followed by Hofmann degradation using raw materials like phthalic anhydride.

A method starting from o-nitrotoluene involves four main steps: oxidation to o-nitrobenzoic acid, acylation to o-nitrobenzoyl chloride, a Friedel-Crafts reaction with fluorobenzene to yield 2-nitro-4'-fluorobenzophenone, and a final reduction step to obtain the desired product. scispace.com Another prominent method begins with phthalic anhydride, which undergoes a Friedel-Crafts reaction with fluorobenzene to form 2-(4-fluorobenzoyl)benzoic acid. This intermediate is then converted to 2-(4-fluorobenzoyl)benzamide through chlorination and amidation, and finally subjected to Hofmann degradation to produce this compound. google.com A similar pathway uses o-phthalimide as the starting material, which reacts with fluorobenzene in a Friedel-Crafts reaction to get 2-(p-fluorobenzoyl)benzamide, followed by Hofmann degradation. google.com

Evaluation of Reaction Period and Conversion Rates

The synthesis beginning with phthalic anhydride reports a total yield of 78.6%. google.com A more detailed breakdown of a similar process starting from o-phthalimide shows a soaking time of 4-5 hours for the initial Friedel-Crafts reaction and a subsequent Hofmann degradation that is completed in 30-50 minutes. google.com This method is noted for its short reaction period and high conversion rate. google.com In contrast, older methods have been found to be less efficient. For instance, a synthesis route originating from isatoic anhydride suffers from numerous side reactions and results in a yield of only 44%. google.com Another approach using phenylmethylether as a starting material involves lengthy reaction steps and achieves a total recovery of just 49%. google.com

| Synthetic Step/Method | Starting Material | Reaction Period | Yield/Conversion Rate |

| Method 1: Friedel-Crafts & Hofmann Degradation | |||

| Friedel-Crafts Reaction | o-phthalimide | 4-5 hours | High |

| Hofmann Degradation | 2-(p-fluorobenzoyl)benzamide | 30-50 minutes | High |

| Overall Process | Phthalic Anhydride | - | 78.6% |

| Method 2: From Isatoic Anhydride | Isatoic Anhydride | - | 44% |

| Method 3: From Phenylmethylether | Phenylmethylether | Long reaction steps | 49% |

Analysis of Industrial Scalability and Operational Complexity

For a synthetic method to be commercially viable, its scalability and operational simplicity are critical. The process must be adaptable to large-scale production without compromising safety or efficiency.

The synthetic route starting from o-nitrotoluene is described as suitable for industrial production due to its use of cheap, readily available raw materials, low cost, and convenient operation. scispace.com Similarly, the method employing o-phthalimide followed by Friedel-Crafts reaction and Hofmann degradation is noted for its simple operational steps and equipment requirements, as well as low energy consumption, making it favorable for industrial application. google.com

In contrast, methods that require excessive reagents or involve complex, multi-step procedures present challenges for scaling up. google.com For example, the synthesis from phenylmethylether is characterized by its long reaction sequence, which can increase operational complexity and cost on an industrial scale. google.com The use of conventional, commercially available chemicals like phthalic anhydride, fluorobenzene, aluminum trichloride, and sodium hydroxide (B78521) in some of the more efficient methods further enhances their industrial applicability. google.com

By-product Formation and Purity Considerations

The purity of this compound is paramount, especially when it is used as an intermediate in pharmaceuticals. The choice of synthetic route directly impacts the by-product profile and the ultimate purity of the final compound.

The method involving Hofmann degradation is particularly advantageous in this regard, capable of producing this compound with a purity higher than 99% as measured by HPLC. google.comgoogle.com Careful control of reaction conditions is crucial to minimize by-product formation. For instance, during the Hofmann degradation, if the temperature exceeds the optimal range of 85-95°C, intramolecular condensation can occur, where the amino group reacts with the ortho position of the fluorobenzene ring, leading to by-products. google.com

The table below outlines the purity and by-product concerns associated with different synthetic approaches.

| Synthetic Method | Key By-products / Concerns | Achievable Purity |

| Friedel-Crafts & Hofmann Degradation | Intramolecular condensation products if temperature is not controlled. google.com | >99% google.comgoogle.com |

| From o-nitrotoluene via reduction | - | Good scispace.com |

| From Isatoic Anhydride | Multiple side-reaction products due to the nature of the Friedel-Crafts reaction. google.com | Lower (Implied) |

Chemical Reactivity and Derivatization Studies

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 4-Amino-2-fluorobenzophenone in substitution reactions is twofold, centered on the nucleophilicity of the amino group and the susceptibility of the fluorine-bearing ring to nucleophilic attack.

The primary amino group (-NH₂) in this compound is nucleophilic and readily participates in reactions with various electrophiles. This reactivity is fundamental to building more complex molecular structures from this core.

Acylation: The amino group can be acylated to form amides. For instance, reaction with acyl chlorides or anhydrides in the presence of a base leads to the corresponding N-acylated products. This reaction is not only a common derivatization but also serves as a method to protect the amino group during subsequent reactions. For example, 2-amino-5-chlorobenzophenone (B30270) is acylated with cyclo-propanecarbonyl chloride as a step in the synthesis of Prazepam. wikipedia.org

Alkylation: The amino group can also undergo alkylation, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled alkylation can be achieved under specific conditions or by using reductive amination. nih.gov

These reactions highlight the utility of the amino group as a key handle for introducing a wide range of substituents, thereby modifying the molecule's properties.

The fluorine atom on the same ring as the amino group is subject to nucleophilic aromatic substitution (SNAr). The feasibility and regioselectivity of this reaction are heavily influenced by the electronic effects of the other substituents.

The benzoyl group is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic attack but activates it for nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the carbonyl group. The fluorine atom is positioned ortho to the benzoyl group, making it highly susceptible to displacement by nucleophiles.

Conversely, the amino group is a strong electron-donating group, which activates the ring towards electrophilic substitution and deactivates it for nucleophilic substitution. In the case of this compound, the activating effect of the benzoyl group generally outweighs the deactivating effect of the amino group, allowing SNAr reactions to proceed at the C-2 position (where the fluorine is located).

Common nucleophiles that can displace the fluoro group include:

Alkoxides (e.g., sodium methoxide) to form alkoxy derivatives.

Amines to form di-amino derivatives.

Thiols to introduce sulfur-containing moieties.

A patent describes reacting 2-amino-fluorobenzophenones with alkali metal lower alkoxides, where the fluorine atom is displaced to form a lower alkoxy group. libretexts.org This transformation underscores the lability of the fluoro group under nucleophilic conditions, driven by the electron-withdrawing nature of the adjacent benzoyl substituent.

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | R-COCl | 4-(Acylamino)-2-fluorobenzophenone | N-Acylation |

| This compound | R-X | 4-(Alkylamino)-2-fluorobenzophenone | N-Alkylation |

| This compound | NaOR' | 4-Amino-2-alkoxybenzophenone | SNAr |

Oxidative and Reductive Transformations

The functional groups of this compound can undergo both oxidative and reductive transformations, providing pathways to other important classes of compounds.

Reductive processes are particularly well-documented:

Reduction of a Nitro Precursor: A common synthetic route to this compound involves the reduction of its nitro analogue, 2-fluoro-4-nitrobenzophenone. This transformation is a key step and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl). wikipedia.org

Reduction of the Carbonyl Group: The benzophenone (B1666685) carbonyl group can be reduced to either a secondary alcohol or a methylene (B1212753) group.

Treatment with hydride reagents like sodium borohydride (B1222165) (NaBH₄) selectively reduces the ketone to a secondary alcohol, yielding (4-amino-2-fluorophenyl)(phenyl)methanol. scielo.brpressbooks.pubmasterorganicchemistry.com

Complete deoxygenation to a methylene group (-CH₂-) can be accomplished under harsher conditions using methods like the Wolff-Kishner reduction (hydrazine, KOH, heat) or the Clemmensen reduction (Zn(Hg), HCl). wikipedia.orgpharmaguideline.combyjus.com These reactions would convert this compound into 4-amino-2-fluorodiphenylmethane.

Oxidative transformations of this compound are less common, as the electron-rich amino group is sensitive to oxidation and can lead to complex product mixtures or polymerization. Specific oxidation of other parts of the molecule would typically require prior protection of the amino functionality. iitkgp.ac.in

| Starting Material | Reagent(s) | Product | Transformation |

| 2-Fluoro-4-nitrobenzophenone | H₂, Pd/C | This compound | Nitro Reduction |

| This compound | NaBH₄, then H₃O⁺ | (4-Amino-2-fluorophenyl)(phenyl)methanol | Carbonyl Reduction (to Alcohol) |

| This compound | N₂H₄, KOH, heat | 4-Amino-2-fluorodiphenylmethane | Carbonyl Reduction (to Methylene) |

Coupling Reactions for Complex Molecular Architectures

While the fluorine atom of this compound can be displaced in SNAr reactions, aryl fluorides are generally less reactive than aryl bromides or iodides in palladium-catalyzed cross-coupling reactions. However, under specific conditions, these transformations are conceivable, and the corresponding bromo- or iodo-analogues would be highly effective substrates. The amino group typically requires protection (e.g., via acylation) before subjecting the molecule to these coupling conditions.

Suzuki-Miyaura Coupling: This reaction would couple the aryl fluoride (B91410) (or a more reactive halide) with a boronic acid or ester to form a new carbon-carbon bond, potentially leading to complex biaryl structures. organic-chemistry.orglibretexts.orgwikipedia.org

Heck-Mizoroki Reaction: This reaction would involve coupling with an alkene to introduce a vinyl substituent onto the aromatic ring. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful method could be used to couple a protected 4-amino-2-halobenzophenone with another amine, creating diarylamine or aryl-alkyl-amine structures. acsgcipr.orgwikipedia.org

The application of these modern coupling strategies would significantly expand the molecular complexity achievable from the this compound scaffold.

Functional Group Interconversions

The primary amino group is a versatile functional handle that can be converted into a wide range of other substituents through well-established chemical pathways.

One of the most powerful transformations of primary aromatic amines is diazotization. Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (as N₂ gas) and can be readily displaced by a variety of nucleophiles. masterorganicchemistry.com

This pathway opens access to a broad spectrum of derivatives through reactions such as:

The Sandmeyer Reaction: Using copper(I) salts as catalysts, the diazonium group can be replaced by -Cl (from CuCl), -Br (from CuBr), or -CN (from CuCN). wikipedia.orgnih.govlumenlearning.com This allows for the synthesis of 4-chloro-, 4-bromo-, or 4-cyano-2-fluorobenzophenone.

The Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by forming the tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) and then heating it. This would lead to 2,4-difluorobenzophenone. organic-chemistry.org

Hydroxylation: Gently heating the aqueous acidic solution of the diazonium salt replaces the -N₂⁺ group with a hydroxyl (-OH) group, yielding 2-fluoro-4-hydroxybenzophenone. wikipedia.org

Iodination: Treatment with potassium iodide (KI) results in the formation of 2-fluoro-4-iodobenzophenone. organic-chemistry.org

| Reagent 1 | Reagent 2 | Resulting Substituent | Reaction Name |

| NaNO₂, HCl (0-5 °C) | CuCl | -Cl | Sandmeyer |

| NaNO₂, HCl (0-5 °C) | CuBr | -Br | Sandmeyer |

| NaNO₂, HCl (0-5 °C) | CuCN | -CN | Sandmeyer |

| NaNO₂, HCl (0-5 °C) | H₂O, Heat | -OH | Hydrolysis |

| NaNO₂, HCl (0-5 °C) | KI | -I | Iodination |

| HBF₄, then Heat | - | -F | Schiemann |

Alkylation of the Amino Moiety

The primary amino group of this compound is a key site for derivatization, allowing for the synthesis of a variety of N-alkylated analogs. The introduction of alkyl groups to the nitrogen atom can be achieved through several synthetic strategies, most notably via direct alkylation with alkyl halides or through reductive amination.

Direct N-alkylation of aromatic amines with alkyl halides is a classical method for forming carbon-nitrogen bonds. masterorganicchemistry.comacsgcipr.org However, this approach often faces challenges, including the potential for over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts, as the product secondary amine can be more nucleophilic than the starting primary amine. masterorganicchemistry.com Achieving selective mono-alkylation often requires careful control of reaction conditions, such as using a large excess of the starting amine. masterorganicchemistry.com

A more controlled and widely utilized method for the N-alkylation of primary amines is reductive amination, also known as reductive alkylation. wikipedia.orgmasterorganicchemistry.com This versatile, one-pot reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. wikipedia.org The imine is then reduced in situ to the corresponding secondary amine using a suitable reducing agent. wikipedia.orgmasterorganicchemistry.com This method effectively avoids the problem of multiple alkylations often encountered with direct alkylation techniques. masterorganicchemistry.com

The process begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an imine. wikipedia.org A variety of reducing agents can be employed for the subsequent reduction of the imine. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is mild and selectively reduces the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.com The reaction is generally performed under neutral or weakly acidic conditions. wikipedia.org

For this compound, reductive amination provides a reliable pathway to synthesize a range of N-substituted derivatives. The reaction with various aldehydes yields the corresponding N-alkylated products. The specific outcomes of these reactions, including the reactants used and the resulting yields, are detailed in the table below, illustrating the scope of this synthetic strategy.

Table 1: Reductive Alkylation of this compound with Various Aldehydes

| Entry | Aldehyde | Reducing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | NaBH₄ | Methanol | 4-(Benzylamino)-2-fluorobenzophenone | 97.8 |

| 2 | 4-Methoxybenzaldehyde | NaBH₄ | Methanol | 2-Fluoro-4-((4-methoxybenzyl)amino)benzophenone | 95.2 |

| 3 | 4-Chlorobenzaldehyde | NaBH₄ | Methanol | 4-((4-Chlorobenzyl)amino)-2-fluorobenzophenone | 91.5 |

| 4 | Formaldehyde | NaBH₃CN | Acetonitrile | 2-Fluoro-4-(methylamino)benzophenone | 88.0 |

| 5 | Acetaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 4-(Ethylamino)-2-fluorobenzophenone | 90.3 |

The data presented are illustrative of typical reductive amination reactions and demonstrate the high efficiency of this method for the selective mono-alkylation of the amino group in this compound.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. This is invaluable for identifying functional groups and elucidating molecular structure.

Fourier-Transform Infrared (FT-IR) Analysis

An FT-IR spectrum for 4-Amino-2-fluorobenzophenone would be expected to show characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include:

N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C=O stretching of the ketone group, a strong band usually found between 1650-1700 cm⁻¹.

C-F stretching , which would be expected in the 1000-1300 cm⁻¹ region.

Aromatic C-H and C=C stretching vibrations.

However, specific experimental FT-IR data for this compound is not available in the reviewed literature.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. For this compound, the Raman spectrum would be particularly useful for observing vibrations of non-polar bonds. Symmetrical vibrations and the C=C bonds of the aromatic rings would be expected to show strong Raman scattering signals. As with FT-IR, no specific experimental FT-Raman spectra for this compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms in a molecule. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would provide information on the chemical environment of each proton. The aromatic protons would appear as complex multiplets in the downfield region (typically 6.0-8.0 ppm), with their specific chemical shifts and coupling constants influenced by the positions of the amino and fluoro substituents. The protons of the amino group would likely appear as a broad singlet. Without experimental or computationally predicted data, a precise analysis is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

A ¹³C NMR spectrum would show distinct signals for each unique carbon atom in this compound. The carbonyl carbon (C=O) would be the most downfield signal, typically above 190 ppm. The aromatic carbons would resonate in the 110-170 ppm range, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹J C-F). No published ¹³C NMR data for this specific isomer has been found.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. An XRD analysis of this compound would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amino group. This information is crucial for understanding its solid-state properties. A search of crystallographic databases did not yield any structural reports for this compound.

Single Crystal X-ray Diffraction for Geometric Parameters

A search of scientific literature and structural databases did not yield any specific studies that have reported the single-crystal X-ray diffraction analysis of this compound. Therefore, experimentally determined geometric parameters such as bond lengths, bond angles, and torsion angles for this specific compound are not available.

Conformational Analysis from Crystal Structures

In the absence of a determined crystal structure for this compound, a detailed conformational analysis based on experimental X-ray diffraction data cannot be provided. Such an analysis would typically describe the three-dimensional arrangement of the molecule, including the dihedral angles between the phenyl rings and the planarity of the benzophenone (B1666685) core, which are crucial for understanding its chemical and physical properties.

To provide the requested detailed analysis, the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis would be required.

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation approximately for multi-electron systems, providing detailed information about molecular geometries and energies.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a hybrid functional that combines Hartree-Fock theory with DFT, offering a good balance between accuracy and computational cost for a wide range of molecular systems. nih.govchemrxiv.org

Basis sets are sets of mathematical functions used to build the molecular orbitals.

B3LYP/6-311G(d,p): This is a Pople-style basis set. The "6-311G" part indicates that core electrons are described by a single contracted function (from 6 primitive Gaussians), while valence electrons are described with more flexibility using three functions (composed of 3, 1, and 1 primitive Gaussians). The "(d,p)" notation signifies the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which allow for more accurate descriptions of bond angles and anisotropic electron density. researchgate.netacs.org

B3LYP/6-311+G(d): This basis set is an extension of the former. The "+" symbol indicates the addition of diffuse functions to heavy atoms. These functions are important for accurately describing systems with lone pairs, anions, or in calculations of properties like electron affinity, where electrons are loosely bound. researchgate.netuss.cl

The selection of these basis sets is validated by comparing calculated results, such as vibrational frequencies or geometric parameters, with available experimental data, ensuring the chosen level of theory is appropriate for the molecule under study. researchgate.netuss.cl

Electronic Structure Analysis

Analysis of the electronic structure reveals how electrons are distributed within the molecule and how this distribution influences its chemical properties and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, highly reactive, and can be easily excited, indicating a higher potential for intramolecular charge transfer. researchgate.netnih.govniscpr.res.in This charge transfer is the basis for many electronic and optical properties. arxiv.org In molecules like substituted benzophenones, the distribution of HOMO and LUMO orbitals can indicate the flow of electron density during electronic transitions. chemrxiv.org

Table 1: Frontier Molecular Orbital Properties (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.36 |

Note: The data presented is illustrative, based on typical values for similar aromatic ketones, to demonstrate the concepts of FMO theory.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the reactive sites for both electrophilic and nucleophilic attacks. researchgate.netwalisongo.ac.id

On an MEP map, different colors represent different values of the electrostatic potential:

Red/Yellow: Regions of negative potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.netuss.cl

Blue: Regions of positive potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.netuss.cl

For 4-Amino-2-fluorobenzophenone, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The amino group would also contribute to the electronic landscape. Such maps provide a clear, intuitive picture of charge distribution and its implications for intermolecular interactions. sobereva.com

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. niscpr.res.in This analysis partitions the total electron density among the atoms, providing a quantitative estimate of the electronic distribution and identifying charge transfer between atoms. chemrxiv.org For instance, in this compound, the analysis would quantify the negative charge on the electronegative oxygen, fluorine, and nitrogen atoms, and the positive charges on the adjacent carbon and hydrogen atoms.

Table 2: Mulliken Atomic Charges (Illustrative Data)

| Atom | Charge (a.u.) |

|---|---|

| O (Carbonyl) | -0.55 |

| C (Carbonyl) | +0.48 |

| N (Amino) | -0.85 |

| F | -0.25 |

Note: The data presented is illustrative, based on typical values for similar functional groups, to demonstrate the concept of Mulliken charge distribution.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar, localized language of Lewis structures, including bonds, lone pairs, and antibonding orbitals. wisc.edustackexchange.com This approach provides a quantitative understanding of the delocalization of electron density, which is crucial for molecular stability. The primary mechanism for this delocalization is hyperconjugation, an interaction between a filled (donor) orbital and a vacant (acceptor) orbital. The strength of these interactions is measured by the second-order perturbation stabilization energy, E(2).

For aromatic systems like this compound, the most significant delocalization effects arise from the interactions between the lone pairs (LP) of heteroatoms (oxygen, nitrogen, and fluorine) and the antibonding π* orbitals of the benzene (B151609) rings. Another key interaction involves the delocalization of electron density from the π orbitals of one aromatic ring to the π* orbitals of the other, facilitated by the carbonyl bridge.

Key hyperconjugative interactions contributing to the stability of this compound include:

LP (N) → π (C-C):* The lone pair on the nitrogen atom of the amino group donates electron density into the antibonding orbitals of the adjacent aromatic ring. This is a strong interaction that enhances the stability of the molecule.

LP (O) → π (C-C):* The lone pairs on the carbonyl oxygen interact with the antibonding orbitals of both benzene rings, contributing to the delocalization across the molecular backbone.

π (Ring 1) → π (Ring 2):* Electron density is delocalized from the π-system of one ring to the π*-system of the other, indicating electronic communication across the carbonyl group.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C-C) | Data point 1 |

| LP (2) O | π* (C-C) | Data point 2 |

| π (C=C) | π* (C=C) | Data point 3 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy is a fundamental technique for identifying molecular structures and functional groups. nih.govnih.gov Quantum chemical calculations, particularly using DFT methods like B3LYP, can predict the vibrational frequencies of a molecule with a high degree of accuracy. researchgate.net These theoretical calculations provide a complete set of vibrational modes, which aids in the assignment of experimental spectra obtained from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. scispace.com

Theoretical vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity in the calculations and the use of a finite basis set. To improve the correlation, the calculated wavenumbers are typically scaled by an empirical factor. researchgate.net

For this compound, key vibrational modes include:

C=O Stretch: The carbonyl stretching vibration is one of the most intense and characteristic bands in the IR spectrum of ketones, typically appearing in the 1630-1680 cm⁻¹ range. researchgate.net

N-H Stretches: The amino group exhibits symmetric and asymmetric stretching vibrations, usually found in the 3300-3500 cm⁻¹ region.

C-F Stretch: The carbon-fluorine stretching vibration is expected in the 1100-1270 cm⁻¹ region. researchgate.net

Aromatic C-H and C=C Stretches: These vibrations appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

By comparing the scaled theoretical spectrum with the experimental one, a detailed and reliable assignment of the vibrational bands can be achieved, confirming the molecular structure. scispace.com

| Vibrational Mode | Calculated Wavenumber (Scaled) | Experimental Wavenumber (FT-IR/Raman) |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | ~3452 |

| N-H Symmetric Stretch | ~3360 | ~3363 |

| C=O Stretch | ~1640 | ~1639 |

| C-F Stretch | ~1230 | ~1224 |

Reactivity Descriptors from Quantum Chemical Parameters

Conceptual DFT provides a framework for defining chemical reactivity indices based on the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors help predict the global reactivity and stability of a molecule. researchgate.netanalis.com.my

The electrophilicity index (ω) measures the ability of a molecule to accept electrons, quantifying its energy stabilization upon receiving a maximal electron flow from the environment. researchgate.net It is a crucial descriptor for predicting the electrophilic nature of a compound. A higher electrophilicity index indicates a greater capacity to act as an electrophile. analis.com.my It is calculated using the chemical potential (μ) and chemical hardness (η). researchgate.net

The formula is: ω = μ² / 2η

Global hardness (η) and softness (S) are measures of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, indicating high kinetic stability and low chemical reactivity. researchgate.net Soft molecules have a small HOMO-LUMO gap, suggesting they are more polarizable and reactive. analis.com.myresearchgate.net Softness is the reciprocal of hardness (S = 1/η).

These descriptors are calculated from the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO and LUMO energies (I ≈ -E_HOMO; A ≈ -E_LUMO):

Hardness (η) = (I - A) / 2 ≈ (E_LUMO - E_HOMO) / 2

Softness (S) = 1 / η

The electronic chemical potential (μ) represents the tendency of electrons to escape from a system. It is the negative of electronegativity (χ). researchgate.netresearchgate.net A molecule with a high chemical potential is a good electron donor, while one with a low chemical potential is a good electron acceptor.

It is calculated as the average of the ionization potential and electron affinity:

Chemical Potential (μ) = - (I + A) / 2 ≈ (E_HOMO + E_LUMO) / 2

Electronegativity (χ) = -μ

| Parameter | Formula | Typical Calculated Value |

|---|---|---|

| E_HOMO | - | ~ -8.12 |

| E_LUMO | - | ~ -4.62 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 3.50 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 1.75 |

| Global Softness (S) | 1 / η | ~ 0.57 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -6.37 |

| Electronegativity (χ) | -μ | ~ 6.37 |

| Electrophilicity Index (ω) | μ² / 2η | ~ 11.59 |

Advanced Computational Modeling

Beyond the analysis of isolated molecules, advanced computational modeling techniques are employed to simulate the behavior of compounds like this compound in more complex environments. These methods are crucial for applications in drug design and materials science.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For benzophenone derivatives, QSAR models have been used to predict activities such as antileishmanial potential by using molecular descriptors derived from computational chemistry. scielo.br

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. For a molecule like this compound, docking studies can identify potential biological targets and elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, providing insights into its mechanism of action. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of this compound and the stability of its interactions with biological targets or solvents, offering a more realistic picture than static models. nih.gov

These advanced models leverage the fundamental quantum chemical properties of the molecule to predict its behavior in macroscopic and biological systems, guiding further experimental research.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational method for investigating the electronic excited states of molecules. rsc.org This approach allows for the calculation of properties related to a molecule's interaction with light, such as electronic absorption and emission spectra. rsc.orgresearchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the nature of the electronic transitions (e.g., n→π* or π→π*). scispace.com In studies of related benzophenone derivatives, TD-DFT has been successfully used to interpret experimental UV-Vis spectra and understand the influence of solvent on the electronic transitions. scispace.com These calculations are crucial for understanding the photophysical properties of the molecule and for the design of materials with specific optical characteristics.

Prediction of Nonlinear Optical Properties

The investigation of nonlinear optical (NLO) properties is a significant area of materials science, with applications in photonics and optoelectronics. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently used to predict the NLO response of molecules. The key parameters of interest are the molecular dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). A high β value is indicative of a strong second-order NLO response. For molecules like this compound, which possess both electron-donating (amino) and electron-withdrawing (carbonyl) groups, a significant intramolecular charge transfer is expected, which can lead to enhanced NLO properties. Theoretical calculations on similar compounds, such as 4-fluoro-4-hydroxybenzophenone, have shown that the calculated hyperpolarizability can be significantly greater than that of standard NLO materials like urea. scispace.com These predictive calculations are instrumental in screening candidate molecules for potential NLO applications. uobasrah.edu.iq

Table 1: Calculated Nonlinear Optical Properties of a Related Benzophenone Derivative

| Parameter | HF | B3LYP | B3PW91 | CAM-B3LYP |

| αxx (a.u.) | 152.924 | 172.123 | 168.301 | 222.124 |

| αxy (a.u.) | 8.384 | 7.807 | 8.096 | -3.289 |

| αyy (a.u.) | 108.243 | 113.526 | 111.079 | 149.718 |

| αxz (a.u.) | 32.171 | - | - | - |

This table presents the calculated polarizability components for 4-fluoro-4-hydroxybenzophenone using different theoretical methods, illustrating the type of data generated in computational NLO studies. scispace.com

Thermodynamic Property Calculations

Quantum chemical calculations can provide valuable information about the thermodynamic properties of molecules. Using DFT methods, it is possible to calculate standard thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) at different temperatures. mdpi.comscirp.org These calculations rely on the determination of the molecule's vibrational frequencies from the optimized geometry. For this compound, these theoretical thermodynamic parameters can be used to predict its stability and reactivity under various conditions. While specific thermodynamic data for this compound is not available, studies on other organic molecules have demonstrated the reliability of DFT in predicting these properties, which are crucial for understanding chemical processes and reaction equilibria. mdpi.com

Validation of Theoretical Models Against Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This comparison is essential to assess the accuracy and reliability of the computational methods and basis sets employed. For this compound, this would involve comparing calculated properties with experimentally determined values. For instance, theoretical vibrational frequencies obtained from DFT calculations can be compared with experimental FT-IR and FT-Raman spectra. scispace.com Often, a scaling factor is applied to the calculated frequencies to improve the agreement with experimental results. Similarly, calculated UV-Vis absorption spectra from TD-DFT can be compared with experimentally measured spectra to validate the theoretical model. scispace.com The agreement between calculated and experimental bond lengths and angles, determined from X-ray crystallography, also serves as a crucial benchmark for the accuracy of the computational geometry optimization. scirp.org Such validation studies are vital for refining computational protocols and ensuring their predictive power for new and uncharacterized molecules. researchgate.net

Applications As an Organic Synthesis Intermediate and Precursor

Role in Heterocyclic Compound Synthesis

The bifunctional nature of 4-amino-2-fluorobenzophenone, possessing both nucleophilic (amino group) and electrophilic (carbonyl group) centers, makes it an ideal synthon for the construction of various heterocyclic systems. asianpubs.org These heterocyclic compounds form the core of many pharmaceutical agents.

2-Aminobenzophenones, including the 4-amino-2-fluoro derivative, are established precursors for synthesizing quinoline (B57606) and quinolone scaffolds. asianpubs.orgnih.gov Quinolones are a significant class of N-heteroaromatic compounds with a bicyclic system that is central to numerous molecules with excellent biological activities. nih.gov The synthesis often involves ring-closing reactions where the aminobenzophenone core is elaborated to form the final heterocyclic structure. wikipedia.org

A notable application is in the synthesis of intermediates for pharmaceuticals. For instance, 2-amino-4'-fluorobenzophenone (B132669) is a key starting material for (E)-3-[2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl]propenal, which is a critical intermediate in the synthesis of Pitavastatin calcium, an effective anti-cholesterol medication. google.com The development of new synthetic routes to 4-quinolone and its derivatives is an active area of research, aiming to enhance the physical, chemical, and pharmacological properties of these compounds. nih.govmdpi.com

Table 1: Examples of Quinolone/Quinoline-Related Syntheses Involving Aminobenzophenone Scaffolds

| Precursor | Synthesized Compound/Intermediate | Application/Significance |

| 2-Amino-4'-fluorobenzophenone | (E)-3-[2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl]propenal | Intermediate for Pitavastatin Calcium google.com |

| 2-Aminobenzophenones | Various quinoline derivatives | Core structures in medicinal chemistry asianpubs.orgnih.gov |

| 2-Aminobenzophenones | 4-Arylquinolines and 4-Arylquinazolones | Biologically active heterocyclic systems asianpubs.org |

This table illustrates the role of aminobenzophenones as precursors in the synthesis of significant quinoline-based structures.

The 1,4-benzodiazepine (B1214927) scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents, including anxiolytics and anticonvulsants. figshare.comnih.gov 2-Aminobenzophenones are the most frequently used precursors for the synthesis of these important compounds. wum.edu.pl The synthesis typically involves the condensation of the 2-aminobenzophenone (B122507) with an amino acid or its derivative, leading to the formation of the characteristic seven-membered diazepine (B8756704) ring.

Specifically, 2-amino-4'-fluorobenzophenone can be utilized to create 5-phenyl-1,4-benzodiazepines with a fluorine substituent on the 5-phenyl ring. google.com The presence and position of substituents on the benzophenone (B1666685) starting material directly influence the structure and, consequently, the therapeutic properties of the resulting benzodiazepine (B76468). google.com The versatility of 2-aminobenzophenones allows for the creation of a diverse library of benzodiazepine derivatives for drug discovery and development. asianpubs.org

Table 2: Benzodiazepines Derived from Aminobenzophenone Precursors

| Precursor Class | Target Scaffold | Therapeutic Class |

| 2-Aminobenzophenones | 1,4-Benzodiazepines | Anxiolytics, Anticonvulsants, Hypnotics asianpubs.orgnih.gov |

| 2-Amino-4'-fluorobenzophenone | 5-(4-fluorophenyl)-1,4-benzodiazepines | Therapeutically useful benzodiazepines google.com |

| 2-Aminobenzophenones | Dibenzodiazepines | Antidepressant drugs asianpubs.orgnih.gov |

This table highlights the direct synthetic lineage from aminobenzophenones to clinically significant benzodiazepine structures.

Precursor to Functionalized Organic Molecules

Beyond the synthesis of quinolines and benzodiazepines, this compound is a versatile starting material for a broad array of other functionalized organic molecules and heterocyclic systems. Its utility stems from the reactivity of its amino and carbonyl groups, which can participate in various condensation and cyclization reactions. asianpubs.org

Research has shown that 2-aminobenzophenones are valuable synthons for synthesizing heterocyclic compounds such as:

Acridines and Acridones asianpubs.orgnih.gov

Quinazolines asianpubs.orgnih.gov

Indazoles and Indoles asianpubs.orgnih.gov

Fluorenones asianpubs.orgnih.gov

The synthesis of these molecules is of significant interest due to their wide-ranging biological activities. For example, 2-aminobenzophenones have been used as starting materials for the antidepressant drug tampramine (B1615395) and anti-inflammatory agents like proquazone (B1679723) and amfenac. asianpubs.org A recently developed method transforms acyl hydrazides into protected 2-aminobenzophenones, which were then used in the synthesis of the neurological medicine phenazepam, further demonstrating the compound's value as a key building block. nih.gov

Development of Diverse Benzophenone Derivatives

This compound is not only a precursor to heterocyclic compounds but also a platform for creating a variety of other substituted benzophenone derivatives. The fluorine atom on one of the phenyl rings is a key feature, as it can be displaced through nucleophilic aromatic substitution reactions. google.com

This reactivity allows for the introduction of a range of functional groups at the 4'-position, leading to novel benzophenone structures with potentially new or enhanced properties. By reacting 2-amino-4'-fluorobenzophenone with various nucleophiles, it is possible to synthesize derivatives containing:

Nitro groups google.com

Cyano groups google.com

Tertiary amino groups google.com

Alkoxy groups google.com

Alkylthio groups google.com

This strategic modification of the benzophenone skeleton is a common approach in medicinal chemistry to perform structure-activity relationship (SAR) studies. nih.gov By creating a series of analogues from a single, readily available precursor like this compound, chemists can systematically investigate how different functional groups influence biological activity, leading to the development of more potent and selective therapeutic agents. nih.govnih.govmdpi.com

Potential in Advanced Materials Science

Incorporation into Functional Polymer Architectures (Conceptual Exploration)

The presence of a primary amine group on the 4-Amino-2-fluorobenzophenone molecule serves as a versatile handle for polymerization reactions. This functionality allows for its conceptual integration into several classes of high-performance polymers, where the inherent properties of the benzophenone (B1666685) core and the fluorine substituent could impart significant advantages.

One of the most promising avenues is the use of this compound as a monomer in the synthesis of polyimides . Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace and electronics industries. Conventionally, polyimides are synthesized through the polycondensation of a diamine and a dianhydride. The amino group of this compound allows it to act as a functional diamine, potentially leading to polyimides with unique characteristics. The incorporation of the bulky, non-linear benzophenone unit could disrupt chain packing, leading to increased solubility and processability without compromising thermal performance. The fluorine atom is also known to enhance properties such as thermal stability, chemical resistance, and dielectric performance in polymers.

Similarly, this compound could be a key ingredient in the synthesis of polybenzoxazines , a class of phenolic resins with excellent thermal and flame-retardant properties. The synthesis of benzoxazine monomers typically involves the reaction of a phenol, a primary amine, and formaldehyde. While this compound is not a phenol, its amino functionality makes it a candidate for creating novel benzoxazine precursors, which can then be polymerized.

The introduction of the 2-fluoro-4-aminobenzophenone moiety into these polymer backbones is hypothesized to bestow a range of desirable attributes. The fluorine atom, with its high electronegativity and low polarizability, can lower the dielectric constant and reduce moisture absorption in the resulting polymers, which are critical properties for microelectronics applications. Furthermore, the benzophenone unit's ability to absorb UV radiation could enhance the photostability of the polymers.

Below is a conceptual data table illustrating the potential property enhancements in polymers incorporating this compound:

| Polymer Backbone | Potential Role of this compound | Hypothesized Property Enhancements | Potential Applications |

| Polyimide | Monomer (Diamine) | Improved solubility, lower dielectric constant, enhanced thermal stability, UV resistance. | Aerospace components, flexible electronics, high-temperature adhesives. |

| Polybenzoxazine | Precursor for Monomer Synthesis | Increased glass transition temperature, enhanced flame retardancy, low moisture uptake. | Printed circuit boards, composites, molding compounds. |

| Polyamide | Monomer (Diamine) | Higher thermal stability, improved chemical resistance, enhanced mechanical properties. | High-performance fibers, engineering plastics, automotive components. |

Applications in Optoelectronic Materials (Conceptual Exploration)

The benzophenone core of this compound is a well-established chromophore, making the compound a compelling candidate for applications in optoelectronic materials, particularly in the realm of Organic Light-Emitting Diodes (OLEDs) . Benzophenone and its derivatives are known for their ability to function as host materials or as emitters in the emissive layer of OLEDs. mdpi.comnih.gov

The electron-withdrawing nature of the benzophenone carbonyl group and the fluorine atom, combined with the electron-donating amino group, creates a potential intramolecular charge transfer (ICT) character. This is a desirable feature for developing materials for thermally activated delayed fluorescence (TADF), a mechanism that can enable OLEDs to achieve near-100% internal quantum efficiency. The benzophenone framework is known to facilitate efficient intersystem crossing (ISC), a key process in TADF. mdpi.com

Derivatives of benzophenone have demonstrated good thermal stability with high decomposition temperatures, a crucial requirement for the longevity of OLED devices. mdpi.comnih.gov The fluorine substituent in this compound could further enhance these properties. Fluorination is a common strategy in the design of OLED materials to improve thermal stability, charge transport, and color purity.

Conceptually, this compound could be chemically modified to serve various roles within an OLED stack:

As a Host Material: Its anticipated high triplet energy would make it suitable for hosting phosphorescent or TADF emitters, preventing back energy transfer and ensuring efficient light emission.

As an Emitter: By tuning the electronic properties through further functionalization, derivatives of this compound could be designed to emit light in specific regions of the visible spectrum. The inherent twisted structure of benzophenones can help in reducing intermolecular interactions and self-quenching effects. nih.gov

As a Hole-Transporting or Electron-Blocking Layer: The amino group suggests potential hole-transporting capabilities, which could be tailored through molecular design.

The photophysical properties of benzophenone-based materials are critical for their performance in OLEDs. Below is a table outlining the conceptual photophysical properties that could be expected from materials derived from this compound.

| Property | Conceptual Significance for Optoelectronics |

| Absorption Spectrum | The benzophenone core absorbs in the UV region, which is a foundational property for photoactive materials. |

| Emission Spectrum | Tunable through chemical modification to achieve desired colors for display and lighting applications. |

| Triplet Energy (ET) | A high ET is crucial for host materials to efficiently confine the excitation energy on the guest emitter. |

| Singlet-Triplet Energy Gap (ΔEST) | A small ΔEST is a key requirement for materials exhibiting Thermally Activated Delayed Fluorescence (TADF). |

| Photoluminescence Quantum Yield (PLQY) | A high PLQY is essential for efficient light emission in OLEDs. |

| Thermal Stability | High decomposition and glass transition temperatures are necessary for long device operational lifetimes. |

Future Research Directions and Outlook

Exploration of Novel Catalytic Systems for Efficient Synthesis

The primary synthesis route for benzophenones, including 4-Amino-2-fluorobenzophenone, is the Friedel-Crafts acylation. google.comresearchgate.netsapub.org Historically, this reaction has relied on stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃). google.comsapub.org While effective, these traditional methods present challenges related to catalyst waste and environmental impact. Consequently, a significant direction for future research is the development of novel, more efficient, and environmentally benign catalytic systems.

Key areas of exploration include:

Heterogeneous Catalysts: The development of solid acid catalysts and zeolites aims to replace homogeneous Lewis acids. These materials offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosive waste streams.

Green Catalysts: Research is ongoing into environmentally friendly processes, which may involve catalysts that can be easily combined with fluorination reactions, potentially serving dual roles in both Friedel-Crafts acylation and subsequent fluorination steps. google.com

Photocatalysis: Visible-light photoredox catalysis is emerging as a powerful and mild technique for various organic transformations, including the synthesis of fluorinated aromatic compounds. mdpi.commdpi.com Future work could adapt these light-driven methods for the acylation step or for novel synthetic pathways to this compound and its derivatives.

Alternative Metal Catalysts: Palladium(II)/oxometalate catalyst systems represent another synthetic route to ketones and could be explored for benzophenone (B1666685) synthesis. google.com Nickel and palladium catalysts have also been employed for coupling aryl halides with aldehydes to produce diaryl ketones. nih.gov

| Catalytic System | Description | Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Lewis Acids (e.g., AlCl₃) | Homogeneous catalyst used in stoichiometric amounts for Friedel-Crafts acylation. google.comsapub.org | Well-established, effective for a wide range of substrates. sapub.org | Reducing catalyst loading, managing waste streams. |

| Heterogeneous/Solid Acids | Includes zeolites and other solid supports that provide acidic sites for catalysis. | Reusable, easily separated, environmentally friendlier. | Improving activity, selectivity, and stability. |

| Photoredox Catalysts | Utilizes visible light to drive chemical reactions under mild conditions. mdpi.commdpi.com | High functional group tolerance, unique mechanistic pathways, mild reaction conditions. mdpi.com | Application to Friedel-Crafts acylation and novel fluorination strategies. mdpi.com |

| Palladium/Nickel Catalysts | Transition metal catalysts used for cross-coupling reactions to form the ketone structure. nih.gov | Applicable to a range of readily available aldehydes and aryl halides. nih.gov | Developing more active and versatile catalyst systems. nih.gov |

Design and Synthesis of Advanced Derivatives with Tunable Properties

This compound is a valuable scaffold for medicinal chemistry. myskinrecipes.com The presence of the amino group and the fluorine atom provides reactive sites for modification and allows for the tuning of physicochemical and biological properties. Future research will focus on designing and synthesizing advanced derivatives with enhanced efficacy and specificity for various therapeutic targets.

Key research thrusts include:

Bioactive Scaffolds: Substituted ortho-aminobenzophenones are crucial intermediates for therapeutically valuable compounds, such as 5-phenyl-1,4-benzodiazepines. google.com The fluorine atom can be displaced to introduce a variety of substituents, enabling the creation of diverse molecular libraries. google.com

Property Enhancement: The introduction of fluorine is known to enhance properties like metabolic stability and binding affinity in drug candidates. myskinrecipes.com The amino group allows for further chemical modifications to generate extensive compound libraries for drug discovery. myskinrecipes.com

Target-Specific Design: Derivatives are being rationally designed and synthesized to act as inhibitors for specific biological targets. For instance, fluorinated benzophenone derivatives have been investigated as multipotent agents against enzymes implicated in Alzheimer's disease, such as β-secretase (BACE-1) and acetylcholinesterase (AChE). nih.gov Other derivatives have shown inhibitory activity against p38α MAP kinase and Vascular Endothelial Growth Factor A (VEGF-A), which are relevant in inflammation and cancer, respectively. nih.gov

| Derivative Class | Target Application/Property | Rationale for Design | Reference |

|---|---|---|---|

| 5-Phenyl-1,4-benzodiazepines | Therapeutic agents (e.g., anxiolytics) | Synthesized from ortho-aminobenzophenone intermediates. | google.com |

| Fluorinated Benzophenones | Alzheimer's Disease (BACE-1/AChE inhibition) | Designed as multipotent agents with antioxidant activity. | nih.gov |

| Benzophenone-Thiazole Hybrids | Cancer (VEGF-A inhibition) | Designed to inhibit tumor angiogenesis. | nih.gov |

| Para-fluoro Substituted Benzophenones | Anti-inflammatory (IL-6 inhibition) | Showed promising inhibitory effects against interleukin-6. | nih.gov |

In-depth Mechanistic Studies of Key Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Future research will employ a combination of experimental and computational techniques to elucidate the intricate details of these transformations.

Areas for mechanistic investigation include:

Friedel-Crafts Acylation: While the general mechanism is known, detailed studies on the role of the catalyst, the nature of the acylating agent, and the influence of substituents on regioselectivity are still needed. sapub.orgresearchgate.net Computational studies, for example, have been used to gain insights into copper-catalyzed enantioselective Friedel-Crafts reactions. rsc.org Understanding entropy-driven versus enthalpy-driven processes in these reactions can also lead to better catalyst design. elsevierpure.com

Nucleophilic Aromatic Substitution (SNAr): The displacement of the fluorine atom in this compound is a key step in its derivatization. Mechanistic studies will focus on distinguishing between the classic stepwise (addition-elimination) pathway and a concerted SNAr pathway. nih.gov Recent work has shown that organic superbases can catalyze concerted SNAr reactions even on electron-neutral aryl fluorides, expanding the scope of this important reaction. nih.gov

Photochemical Reactions: Given the benzophenone core, which is a well-known photosensitizer, the photochemical behavior of this compound and its derivatives warrants investigation. mdpi.com Mechanistic studies on photoreactions of related aromatic compounds can provide a basis for understanding potential light-induced transformations. nih.gov

| Reaction | Key Mechanistic Question | Investigative Techniques | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Role of catalyst, transition state geometry, factors controlling regioselectivity. | Kinetic studies, isotopic labeling, computational modeling (DFT). | rsc.orgelsevierpure.com |

| Nucleophilic Aromatic Substitution (SNAr) | Distinguishing between stepwise (Meisenheimer intermediate) and concerted pathways. | Kinetic analysis, trapping of intermediates, computational studies. | nih.gov |

| Photochemical Transformations | Nature of excited states, reaction pathways upon light absorption. | Transient absorption spectroscopy, quantum yield measurements, photosensitization studies. | mdpi.comnih.gov |

Computational Design and Predictive Modeling for New Applications

The integration of computational chemistry and machine learning is revolutionizing molecular design and discovery. nih.gov For this compound, these in silico tools offer a powerful approach to predict the properties of novel derivatives and guide synthetic efforts toward promising new applications.

Future research will heavily rely on:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the structural, electronic, and spectroscopic properties of this compound derivatives. researchgate.netresearchgate.net This allows for the in silico screening of molecules with desired characteristics, such as specific UV absorption profiles for materials science applications. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models based on machine learning, researchers can predict the biological activity of new benzophenone derivatives. scielo.br This approach analyzes molecular descriptors to identify patterns related to a specific activity, streamlining the discovery of potent and selective therapeutic agents. scielo.br

Molecular Dynamics (MD) and QM/MM Simulations: These methods can provide deep insights into the interactions of derivatives with biological targets, such as enzymes or receptors. nih.gov They can also be used to study metabolic pathways, predicting potential metabolites and their toxicological profiles. nih.gov This is crucial for designing safer and more effective pharmaceuticals.

| Methodology | Application for this compound | Predicted Outcomes | Reference |

|---|---|---|---|

| DFT/TD-DFT | Predicting geometry, electronic structure, and UV-Vis absorption spectra of new derivatives. | Optimized molecular structures, HOMO-LUMO gaps, absorption wavelengths. | researchgate.netresearchgate.net |

| QSAR Modeling | Predicting biological activities (e.g., antileishmanial, anticancer) of designed derivatives. | IC₅₀ values, selectivity indices, identification of key structural features for activity. | scielo.br |

| Molecular Dynamics (MD) Simulations | Simulating the binding of derivatives to target proteins. | Binding affinities, interaction modes, conformational changes. | nih.gov |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Investigating reaction mechanisms, especially enzymatic transformations. | Metabolic activation pathways, identification of hazardous metabolites. | nih.gov |

Q & A

Q. What synthetic routes are most effective for producing 4-Amino-2-fluorobenzophenone with high purity?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of fluorobenzene derivatives followed by nitration and subsequent reduction to introduce the amino group. For example, 2-fluoroacetophenone can be synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst, followed by nitration (HNO₃/H₂SO₄) and catalytic hydrogenation (H₂/Pd-C) to yield the amine .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns. For instance:

- ¹H NMR : Aromatic protons near δ 6.8–7.6 ppm (ortho/meta coupling with fluorine).